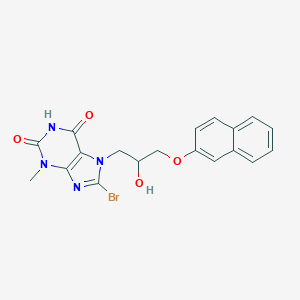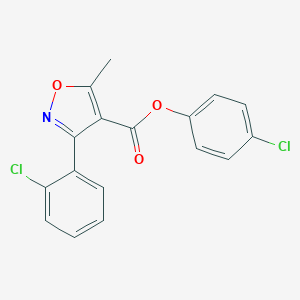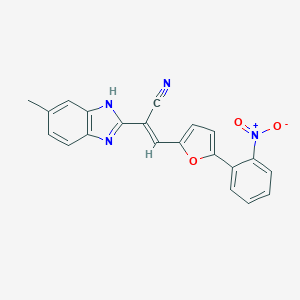
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O4 and its molecular weight is 445.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application of Dihydroxynaphthalene
Research into the synthesis and application of dihydroxynaphthalene provides insight into the chemical manipulation of naphthalene derivatives, which could be relevant to the synthesis of complex compounds like the one . Dihydroxynaphthalene is synthesized through various routes, including alkaline fusion and photocatalytic oxidation, demonstrating the versatility and eco-friendly approaches available for creating complex naphthalene-based structures (Zhang, 2005).
Naphthalene Derivatives in Environmental and Health Sciences
The study of naphthalene derivatives extends into environmental and health sciences, focusing on biodegradation pathways and the toxicological impact of these compounds. For instance, advances in naphthalene degradation by Pseudomonas putida ND6 highlight the potential for microbial remediation of naphthalene-related pollutants, indicating the environmental relevance of naphthalene derivatives (Song et al., 2018).
Analytical Methods for Drug Determination
The development of sensitive and specific analytical methods for drug determination, such as the high-performance thin-layer chromatography assay method for linagliptin, underscores the importance of analytical chemistry in drug development and quality control. This research area might offer methodologies applicable to the analysis and characterization of complex compounds like "8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" (Rode & Tajne, 2021).
properties
IUPAC Name |
8-bromo-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-13(25)10-28-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,25H,9-10H2,1H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVWXKNAUFMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-decyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415198.png)
![3-hexyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415200.png)
![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B415208.png)


![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415214.png)
![2-{[2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415215.png)
![4-Isopropylbenzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415217.png)
![4-Isopropylbenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415218.png)
![5-amino-3-{1-cyano-2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415219.png)